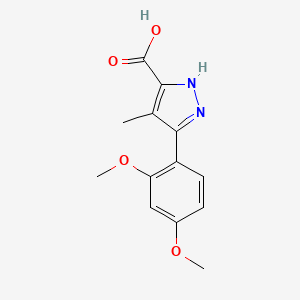

3-(2,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2,4-Dimethoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a 2,4-dimethoxyphenyl group and a carboxylic acid group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the substituents. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with an appropriate diketone to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times. The choice of solvents and reaction conditions is also optimized to ensure safety and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,4-Dimethoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the pyrazole ring or the substituents.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups onto the phenyl ring .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antibacterial and Antifungal Activities

Research indicates that pyrazole derivatives, including 3-(2,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid, exhibit significant antibacterial and antifungal properties. A study demonstrated that compounds with a pyrazole core can inhibit the growth of various pathogenic bacteria and fungi, suggesting their potential as therapeutic agents in treating infections .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer drug. The mechanism of action is thought to involve the modulation of signaling pathways associated with cell proliferation and survival .

Agriculture

Pesticidal Activity

In agricultural research, pyrazole derivatives have been studied for their pesticidal properties. The compound has shown effectiveness against certain pests, which could lead to its application as a bio-pesticide. This is particularly relevant given the increasing demand for environmentally friendly agricultural solutions .

Herbicidal Properties

Additionally, the compound's structural characteristics suggest potential herbicidal activity. Studies are ongoing to evaluate its effectiveness in controlling weed species without harming crop yields, which is crucial for sustainable farming practices .

Material Science

Polymer Synthesis

This compound has been utilized in the synthesis of novel polymers. These polymers exhibit unique properties such as enhanced thermal stability and luminescence sensing capabilities. For instance, polymers derived from this compound have shown promise in detecting metal ions through luminescence quenching, making them useful in environmental monitoring applications .

Electrochemical Applications

The electrochemical properties of the compound have been explored for applications in sensors and energy storage devices. Its ability to form stable complexes with metal ions enhances its utility in developing advanced materials for electronic applications .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antibacterial | Baasner et al., 2000 | Significant inhibition of bacterial growth observed. |

| Antifungal | Adnan et al., 2008 | Effective against multiple fungal strains; potential therapeutic use. |

| Anticancer | MDPI Publication, 2024 | Induced apoptosis in cancer cell lines; warrants further investigation. |

| Pesticidal | Thomson, 1997 | Demonstrated effectiveness against specific agricultural pests. |

| Polymer Synthesis | CrystEngComm, 2021 | Synthesized polymers with enhanced properties for environmental sensors. |

| Electrochemical Sensors | RSC Publishing, 2021 | High sensitivity in detecting metal ions; promising for sensor technology. |

Wirkmechanismus

The mechanism of action of 3-(2,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with bacterial RNA polymerase, inhibiting bacterial growth . The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(3,4-Dimethoxyphenyl)propanoic acid: This compound shares the dimethoxyphenyl group but has a different core structure.

4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound has a similar pyrazole ring but different substituents.

Uniqueness

3-(2,4-Dimethoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both a carboxylic acid group and a dimethoxyphenyl group. This combination of functional groups contributes to its distinct chemical and biological properties .

Biologische Aktivität

3-(2,4-Dimethoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a 2,4-dimethoxyphenyl group and a carboxylic acid moiety. The synthesis typically involves:

- Formation of the Pyrazole Ring : This is achieved through the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form a hydrazone, which is then cyclized with diketones.

- Introduction of the Carboxylic Acid Group : This can be accomplished through oxidation reactions following the pyrazole formation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria by interacting with bacterial RNA polymerase, which is crucial for transcription processes in bacteria.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. Studies have indicated that it can suppress the activity of cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin E2 (PGE2) production . This suggests its potential use in treating inflammatory conditions.

Anticancer Activity

The anticancer potential of this compound is notable. It has been reported to inhibit the proliferation of several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

The biological effects of this compound are primarily attributed to its ability to inhibit specific molecular targets:

- Enzyme Inhibition : The compound inhibits COX enzymes, which play a critical role in inflammation and pain pathways.

- Cellular Interaction : It may interact with receptors and enzymes involved in cancer cell proliferation and survival.

Comparative Analysis with Similar Compounds

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Studies : A study demonstrated that the compound effectively reduced bacterial load in vitro and showed promise in vivo against specific strains.

- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in significant reductions in swelling and pain indicators compared to controls .

- Cancer Cell Line Studies : Multiple cancer cell lines were treated with varying concentrations of the compound, revealing IC50 values indicating potent antiproliferative effects across different types .

Eigenschaften

IUPAC Name |

3-(2,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-7-11(14-15-12(7)13(16)17)9-5-4-8(18-2)6-10(9)19-3/h4-6H,1-3H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWOTBXGABMHHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1C2=C(C=C(C=C2)OC)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.